![molecular formula C25H42O2 B2467713 5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol CAS No. 52483-22-4](/img/structure/B2467713.png)
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol, also known as plastoquinone-9 (PQ-9), is a lipid-soluble molecule found in the thylakoid membranes of photosynthetic organisms. PQ-9 plays a crucial role in the electron transport chain of photosynthesis, transferring electrons from photosystem II to photosystem I. PQ-9 also acts as an antioxidant, protecting the photosynthetic machinery from oxidative damage.
Mécanisme D'action
PQ-9 functions as a mobile electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to generate ATP and reduce NADP+ to NADPH. PQ-9 also acts as an antioxidant, scavenging reactive oxygen species that are generated during photosynthesis.
Biochemical and Physiological Effects:
PQ-9 is essential for the efficient operation of the photosynthetic machinery. It helps to regulate the flow of electrons through the electron transport chain, ensuring that ATP and NADPH are produced in the correct ratio. PQ-9 also protects the photosynthetic apparatus from oxidative damage, which can impair photosynthetic efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
PQ-9 is a useful tool for investigating the electron transport chain and the regulation of photosynthetic efficiency. Its lipid-soluble nature allows it to move freely through the thylakoid membrane, making it an ideal electron carrier. However, PQ-9 is sensitive to environmental stressors such as high light intensity and drought, which can affect its function. Additionally, PQ-9 is difficult to extract from thylakoid membranes, which can make its isolation and purification challenging.
Orientations Futures
1. Investigating the role of PQ-9 in regulating photosynthetic efficiency under different environmental conditions.
2. Developing new methods for the isolation and purification of PQ-9 from thylakoid membranes.
3. Studying the effects of PQ-9 on the regulation of gene expression in photosynthetic organisms.
4. Investigating the potential use of PQ-9 as a natural antioxidant in food and cosmetic industries.
5. Developing new synthetic routes for the production of PQ-9 and its analogs.
In conclusion, PQ-9 is a crucial molecule in the electron transport chain of photosynthesis. Its role in regulating photosynthetic efficiency and protecting the photosynthetic apparatus from oxidative damage makes it a valuable tool for photosynthesis research. Further studies on PQ-9 could lead to new insights into the regulation of photosynthesis and the development of new applications for this molecule.
Méthodes De Synthèse
PQ-9 can be synthesized from 1,4-benzoquinone and nonadecenol through a series of chemical reactions. The synthesis involves the reduction of 1,4-benzoquinone to hydroquinone, followed by the condensation of hydroquinone with nonadecenol to form PQ-9.
Applications De Recherche Scientifique
PQ-9 has been extensively studied in the field of photosynthesis research. It is used as a tool to investigate the electron transport chain and the role of the 5-[(Z)-Nonadec-10-enyl]benzene-1,3-diole pool in regulating photosynthetic efficiency. PQ-9 has also been used to study the effects of environmental stressors such as high light intensity and drought on photosynthesis.
Propriétés
IUPAC Name |
5-[(Z)-nonadec-10-enyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h9-10,20-22,26-27H,2-8,11-19H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVEZGOGSMUMX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)
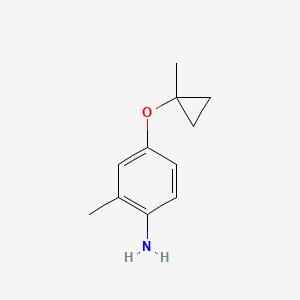
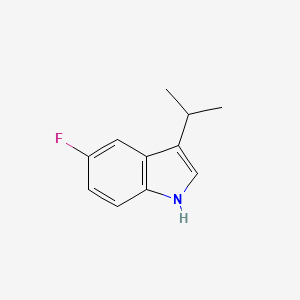
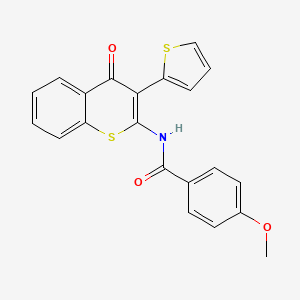
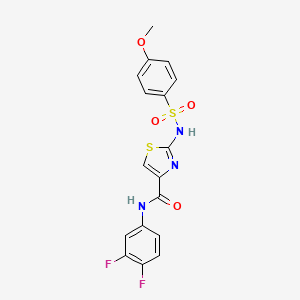
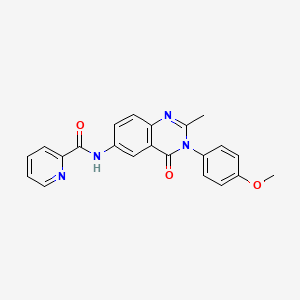

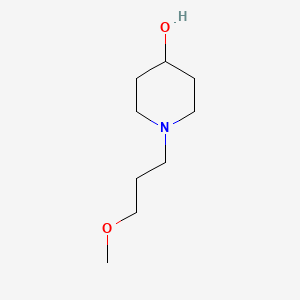
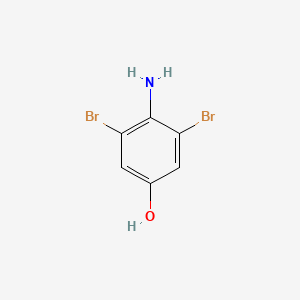
![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)